molecular formula C10H8Cl2O2 B11720547 (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid

(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B11720547
M. Wt: 231.07 g/mol
InChI Key: GDGXBNVMCFKSFP-RNFRBKRXSA-N
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Description

(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative Compounds containing cyclopropane rings are of significant interest in organic chemistry due to their unique structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3-dichlorophenylacetic acid with a diazo compound under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst such as rhodium or copper.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids or bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an ester, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and stereochemistry.

Biology and Medicine

In biology and medicine, compounds with cyclopropane rings are often investigated for their potential as pharmaceuticals. The dichlorophenyl group can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.

Industry

In the industrial sector, such compounds can be used in the synthesis of agrochemicals, polymers, and other materials. Their reactivity and stability make them suitable for various applications.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the compound’s use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid
  • (1R,2S)-2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid
  • (1R,2S)-2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid

Uniqueness

The uniqueness of (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid lies in the specific positioning of the dichlorophenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially useful in specialized applications.

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(1R,2S)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8Cl2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7-/m1/s1

InChI Key

GDGXBNVMCFKSFP-RNFRBKRXSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1C(C1C(=O)O)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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